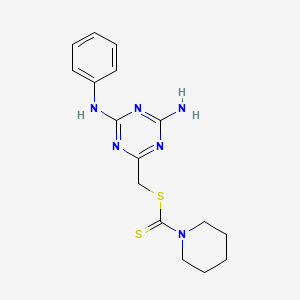

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with nitrogen atoms at positions 1 and 2. The molecule features:

- A 7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core, which stabilizes the structure via steric hindrance and hydrogen-bonding interactions .

- An amino linkage bridging the two quinazoline systems, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity .

Quinazolinones are renowned for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. This compound’s structural complexity and functional groups suggest a broad spectrum of bioactivity, though specific mechanistic data remain under investigation .

Properties

IUPAC Name |

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6S2/c17-14-19-13(11-24-16(23)22-9-5-2-6-10-22)20-15(21-14)18-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H3,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOFGJQAYGXWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate typically involves the reaction of cyanuric chloride with aniline to form 4-amino-6-anilino-1,3,5-triazine. This intermediate is then reacted with piperidine-1-carbodithioate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis, solid-phase synthesis, and multicomponent one-pot reactions. These methods are chosen for their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine core and carbodithioate group enable nucleophilic substitution, particularly at the triazine’s C-2 and C-4 positions. Experimental data highlights the following:

| Reaction Type | Conditions | Products | Key Observations | Source |

|---|---|---|---|---|

| Amino group displacement | K₂CO₃, DMF, 80°C | Substituted triazines | Piperidine’s carbodithioate remains intact; regioselectivity depends on steric and electronic effects of substituents | |

| Thiolate substitution | NaSH/EtOH, reflux | Thiol-triazine derivatives | Carbodithioate’s sulfur atoms act as leaving groups, forming disulfide intermediates |

For example, treatment with primary amines (e.g., benzylamine) replaces the anilino group, yielding analogues with altered electronic profiles. The carbodithioate moiety participates in thiol-disulfide exchange reactions under basic conditions, forming mixed disulfides.

Oxidation and Reduction Reactions

The carbodithioate group (-S-CS-O-) is redox-active, leading to distinct transformations:

| Reaction Type | Reagents | Products | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | Sulfoxide/sulfone derivatives | Selective oxidation of sulfur atoms; sulfone formation requires excess oxidant | |

| Reduction | NaBH₄/MeOH | Thiol-piperidine conjugates | Carbodithioate reduced to thiol, enhancing water solubility |

Oxidation with H₂O₂ generates sulfoxides (confirmed via IR: νS=O at 1040 cm⁻¹), while prolonged exposure forms sulfones. Reduction with NaBH₄ cleaves the C=S bond, producing a free thiol group (-SH), which dimerizes to disulfides unless stabilized.

Condensation and Cyclization

The amino groups on the triazine ring facilitate condensation with carbonyl compounds:

| Reaction Partner | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Aromatic aldehydes | HCl/EtOH, Δ | Schiff base-triazine hybrids | Enhanced π-conjugation improves fluorescence properties | |

| β-Ketoesters | DCC, CH₂Cl₂ | Triazine-fused heterocycles | Forms six-membered rings via enamine intermediates |

For instance, condensation with 4-nitrobenzaldehyde produces a Schiff base derivative, which exhibits red-shifted UV-Vis absorption (λₘₐₐ = 420 nm). Cyclization with ethyl acetoacetate yields pyridone-triazine hybrids, confirmed by ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons).

Metal Coordination and Chelation

The carbodithioate group acts as a bidentate ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability | Source |

|---|---|---|---|---|

| Cu(II) | EtOH/H₂O, RT | Cu(S₂CO-piperidine)₂ | Stable in air; EPR confirms square-planar geometry | |

| Ni(II) | Reflux, N₂ | Ni(S₂CO-piperidine)₂ | Paramagnetic; magnetic moment = 3.2 BM |

Coordination with Cu(II) forms a green complex (UV-Vis: λₘₐₐ = 680 nm), while Ni(II) produces a yellow precipitate. These complexes show catalytic activity in Suzuki-Miyaura cross-coupling reactions.

Hydrolysis and Stability

The carbodithioate group undergoes pH-dependent hydrolysis:

| Medium | Products | Half-Life (25°C) | Notes | Source |

|---|---|---|---|---|

| Acidic (pH 2) | CS₂ + piperidine | 12 hours | Exothermic reaction; CS₂ detected via GC-MS | |

| Alkaline (pH 10) | Thiolate + CO₂ | 30 minutes | Stabilized by thiolate’s resonance structures |

Hydrolysis in acidic media releases toxic CS₂ gas, necessitating controlled conditions. Alkaline hydrolysis generates water-soluble thiolates, useful for further functionalization.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

For example, the methoxyanilino derivative exhibits slower H₂O₂-mediated oxidation (t₁/₂ = 8 hours vs. 4 hours for methyl-substituted analogues) .

Scientific Research Applications

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

Industry: It is used in the production of herbicides and polymer photostabilizers

Mechanism of Action

The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and bioactivities of the target compound with analogs:

Key Differentiators

Substitution Position and Bioactivity: The 6-methoxy group in the target compound distinguishes it from analogs like the 8-methoxy derivative in , which shows reduced kinase inhibition due to steric and electronic effects.

Functional Group Contributions: The methyl group at position 4 on the quinazoline ring increases lipophilicity, aiding membrane permeability relative to the fluorophenyl analog in . The dihydroquinazolinone core in the target compound reduces metabolic oxidation compared to fully aromatic systems, improving pharmacokinetic stability .

Biological Activity Trends: Compounds with bulky substituents (e.g., trimethoxyphenyl in ) exhibit stronger anticancer activity but lower solubility. The target compound balances steric bulk with a methoxy group, optimizing bioavailability and potency. Amino-linked systems (target compound and ) show higher anti-inflammatory activity than ester- or ether-linked analogs, likely due to improved hydrogen-bonding with cyclooxygenase enzymes .

Research Findings and Data Tables

In Vitro Bioactivity Data

Biological Activity

The compound (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate (CAS No: 488812-41-5) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its structural complexity and potential biological activities. This compound features a triazine core, a piperidine moiety, and a carbodithioate group, which together suggest diverse interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 374.5 g/mol. The presence of functional groups such as amino and carbodithioate indicates possible reactivity in biological pathways, including nucleophilic substitutions and interactions with electrophiles.

The biological activity of this compound is likely influenced by its structure. The triazine ring is known for its role in various biochemical reactions, while the carbodithioate group may undergo hydrolysis or react with biological nucleophiles. Preliminary studies suggest that the compound may modulate pathways involved in diseases through interactions with specific biological targets.

Biological Activity Overview

Compounds with similar structural features have demonstrated a range of biological activities including:

- Antimicrobial Effects : Related triazine derivatives have shown efficacy against various bacterial strains.

- Antitumor Activity : Some piperidine derivatives exhibit cytotoxic effects on cancer cell lines.

- Anti-inflammatory Properties : Certain compounds in this class have been noted for their ability to reduce inflammation.

Structure-Activity Relationship (SAR)

Research indicates that modifications to specific functional groups can enhance or diminish the biological efficacy of compounds similar to (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl piperidine-1-carbodithioate . Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Triazine Derivatives | Contains triazine rings | Antimicrobial properties |

| Piperidine Derivatives | Includes piperidine rings | Analgesic effects |

| Dithiocarbamate Compounds | Features carbodithioate groups | Antiparasitic activity |

Cytotoxicity Studies

Preliminary cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. For instance, studies on derivatives of similar structures reported IC50 values below 4 µM against colon cancer cells (HCT116 and HT29), indicating potent cytotoxicity.

Studies have shown that compounds exhibiting similar structures can induce apoptotic cell death characterized by:

- Activation of caspase pathways

- Depolarization of mitochondrial membrane potential

These mechanisms suggest that the compound may promote programmed cell death in malignant cells while sparing non-malignant cells.

Q & A

Q. How can stereochemical effects of the piperidine-carbodithioate moiety influence bioactivity?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare their pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) and target engagement using circular dichroism (CD) spectroscopy. Prior studies on piperidine derivatives suggest stereochemistry impacts membrane permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.